

# X-ray photoelectron spectroscopy (XPS) characterization of co-deposited erbium oxide films

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An in-depth analysis of co-deposited **erbium oxide** films using X-ray Photoelectron Spectroscopy (XPS) reveals crucial information about their chemical composition, stoichiometry, and interfacial characteristics. This guide compares the XPS characterization of **erbium oxide** films co-deposited with various materials, providing researchers with essential data and methodologies for their own investigations. The choice of co-deposition material and technique significantly influences the resulting film's properties, which is reflected in the XPS spectra.

# **Comparison of Co-Deposition Systems**

The co-deposition of **erbium oxide** with other materials like aluminum, silicon, and tungsten is explored to enhance its dielectric properties, thermal stability, or optical performance. XPS is a powerful tool to verify the chemical states and elemental composition of these complex films.

# **Erbium Oxide Co-deposited with Aluminum Oxide**

Erbium can be co-deposited with aluminum oxide to form erbium-doped alumina or layered structures. An Al2O3 passivation layer can prevent the formation of low-k hydroxides that may form from moisture absorption by the **erbium oxide**.[1] In studies of Al2O3/Er2O3/Si gate stacks, XPS analysis is critical to understanding the interfacial chemistry.[1] The electrical properties, such as leakage current density, are directly related to the composition of the gate stack, which is confirmed by XPS.[1]



## Erbium Oxide Co-deposited with Silicon/Silica

When **erbium oxide** is deposited on a silicon substrate, an interfacial layer of erbium silicate can form, especially after annealing.[2] This formation can be detected with XPS by the appearance of new features in the Er 4d and Si 2p spectra.[2][3] For instance, after annealing at 800°C, a new XPS feature assigned to erbium silicate was observed.[2]

In films created by RF-sputtering of erbium onto a silica (SiO2) substrate, XPS analysis of the O 1s core level shows two main contributions: one at approximately 530.3 eV related to Er-O species and another at about 532.5 eV ascribed to the underlying SiO2 substrate.[4][5] The presence of Er-O-Si species can also be inferred from the XPS data.[5]

## **Erbium Oxide Co-deposited with Tungsten**

In films where **erbium oxide** is co-sputtered with tungsten, XPS is used to identify the chemical states of the constituent elements. The analysis often reveals a mixture of oxidized and metallic states.[6] For erbium, the Er 4d spectra typically indicate an oxidized surface in the form of Er2O3, with a characteristic peak at 168.6 eV.[6]

# **Quantitative XPS Data Summary**

The following tables summarize key binding energy values obtained from XPS analysis of codeposited **erbium oxide** films from various studies. These values are crucial for identifying chemical states and compositions.



Element	Core Level	Co-deposited Material	Binding Energy (eV)	Reference Species
Erbium	Er 4d	W, Be-Al2O3	168.6	Er2O3
Erbium	Er 4d	None (on Si)	168.8	Er2O3
Erbium	Er 4d	Er(OH)3 standard	169.8	Er(OH)3
Erbium	Er 4d	WS2	169.0, 172.4	Er <sup>3+</sup>
Oxygen	O 1s	Silica (SiO2)	~530.3	Er-O species
Oxygen	O 1s	Silica (SiO2)	~532.5	SiO2 substrate
Oxygen	O 1s	Er2TiO5	529.3, 531.1	Er-O-Ti, Ti-O
Silicon	Si 2p	Er on Silica	~103.5	SiO2
Silicon	Si 2p	Annealed SiOx	99.2 - 103.15	Si <sup>0</sup> , Si <sup>1+</sup> , Si <sup>2+</sup> , Si <sup>3+</sup> , Si <sup>4+</sup>
Aluminum	Al 2p	Al2O3 on PET	74.3 ± 0.2	Al2O3
Aluminum	Al 2p	Al2O3 on PET	73.8, 74.8	Al2O3, Al(OH)3

Table 1: Comparative XPS Binding Energies for Co-Deposited **Erbium Oxide** Films and Related Materials. Data sourced from[1][3][4][5][6][7][8][9].

# **Experimental Protocols**

Detailed methodologies are essential for reproducible results. The following outlines a typical experimental protocol for the deposition and XPS characterization of co-deposited **erbium oxide** films.

# Protocol 1: RF Magnetron Co-Sputtering of Er2O3 and W

- Substrate Preparation: P-type Si(100) wafers are used as substrates. They are cleaned using a standard procedure to remove organic and inorganic contaminants.
- Deposition:



- The films are deposited using a magnetron sputtering system with an RF source for the oxide target (Er2O3) and a DC source for the metallic target (W).[6]
- The base pressure in the chamber is evacuated to  $< 1x10^{-6}$  mbar.
- Argon is introduced as the sputtering gas with a flow rate between 15 and 20 mL/min.[6]
- The target-to-substrate distance is maintained at 10 cm.[6]
- The deposition rates are adjusted to achieve a 50:50 wt.% ratio for the co-deposited films.

#### XPS Analysis:

- The analysis is performed using a spectrometer equipped with a monochromatic Al K $\alpha$  X-ray source (h $\nu$  = 1486.6 eV).
- A survey scan is first acquired to identify all elements present on the surface.
- High-resolution spectra are then recorded for the Er 4d, W 4f, O 1s, and C 1s regions.
- To analyze the bulk of the film and remove surface contamination, Ar<sup>+</sup> ion sputtering (e.g., at 2 kV for 4 minutes) can be employed.[10]
- The binding energy scale is typically calibrated by setting the adventitious C 1s peak to 284.8 eV.

# Protocol 2: Atomic Layer Deposition (ALD) of Er2O3 on Si(100)

- Substrate Preparation: P-type Si(100) substrates are chemically cleaned.
- Deposition:
  - The deposition is carried out in a hot wall tubular ALD reactor.
  - Tris(methylcyclopentadienyl)erbium ((CpMe)3Er) is used as the erbium precursor and ozone (O3) as the oxidant.[2]



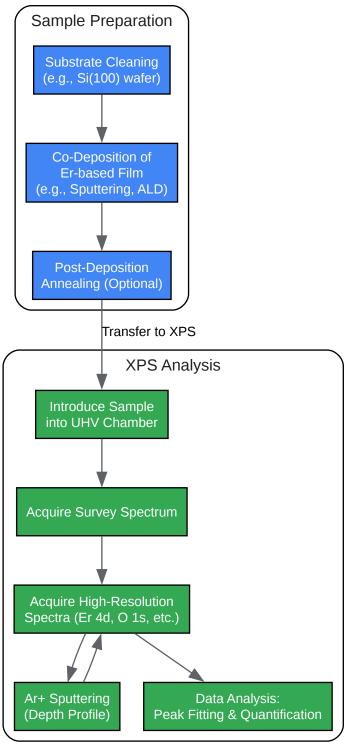
- The ALD temperature window is maintained between 170-330 °C.[2]
- The process consists of sequential pulses of the precursor and the oxidant, separated by purge steps with an inert gas (e.g., N2).
- Post-Deposition Annealing:
  - Samples are annealed in a nitrogen (N2) atmosphere at temperatures ranging from 600-1000°C to study interfacial reactions.[2]
- XPS Analysis:
  - XPS analysis is conducted before and after annealing to monitor changes in chemical states.
  - High-resolution spectra of the Er 4d, Si 2p, and O 1s regions are acquired to investigate the formation of erbium silicate at the interface.

# **Visualizing Workflows and Chemical Bonding**

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the relationships between chemical species identified by XPS.



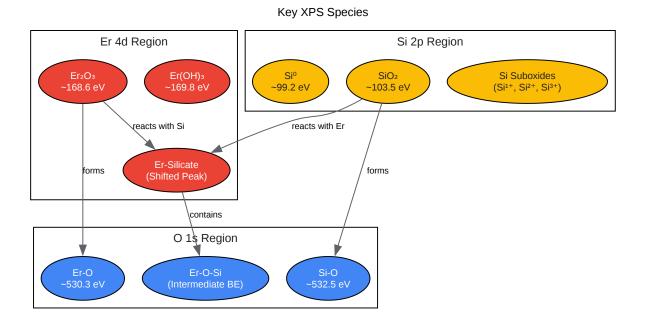
# Experimental Workflow



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Fig. 1: General workflow for co-deposition and XPS characterization of **erbium oxide** films.





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Fig. 2: Relationship between chemical species in Er/Si/O systems as identified by XPS.

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